molecular formula C7H7BN2O2 B13454310 (4-Amino-3-cyanophenyl)boronic acid

(4-Amino-3-cyanophenyl)boronic acid

Cat. No.: B13454310
M. Wt: 161.96 g/mol
InChI Key: ZLIHXNOJZAMEDO-UHFFFAOYSA-N
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Description

(4-Amino-3-cyanophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound is notable for its amino and cyano functional groups attached to a phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-cyanophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, efficient mixing, and purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3-cyanophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Amino-3-cyanophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor design. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity or provide analytical signals .

Comparison with Similar Compounds

Uniqueness: (4-Amino-3-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows it to participate in a broader range of reactions and makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

(4-amino-3-cyanophenyl)boronic acid

InChI

InChI=1S/C7H7BN2O2/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,11-12H,10H2

InChI Key

ZLIHXNOJZAMEDO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N)C#N)(O)O

Origin of Product

United States

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